Cas no 7215-16-9 (1-Benzyl-3-phenylazetidine)
1-Benzyl-3-phenylazetidine Chemical and Physical Properties
Names and Identifiers
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- 1-Benzyl-3-phenylazetidine
- L 2237
- 7215-16-9
- DTXSID60222483
- AZETIDINE, 1-BENZYL-3-PHENYL-
- BRN 1428449
-
- Inchi: 1S/C16H17N/c1-3-7-14(8-4-1)11-17-12-16(13-17)15-9-5-2-6-10-15/h1-10,16H,11-13H2
- InChI Key: DCZMBHDGZSZFKA-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=CC=2)CC(C2C=CC=CC=2)C1
Computed Properties
- Exact Mass: 223.13621
- Monoisotopic Mass: 223.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3.2A^2
- XLogP3: 3.3
Experimental Properties
- Density: 1.091
- Boiling Point: 334°C at 760 mmHg
- Flash Point: 141.3°C
- Refractive Index: 1.611
- PSA: 3.24
1-Benzyl-3-phenylazetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM200184-1g |
1-benzyl-3-phenylazetidine |
7215-16-9 | 95% | 1g |
$439 | 2021-06-09 | |
| Alichem | A019111223-1g |
1-Benzyl-3-phenylazetidine |
7215-16-9 | 95% | 1g |
$394.16 | 2023-09-01 | |
| Chemenu | CM200184-1g |
1-benzyl-3-phenylazetidine |
7215-16-9 | 95% | 1g |
$450 | 2024-07-24 | |
| Crysdot LLC | CD11067266-1g |
1-Benzyl-3-phenylazetidine |
7215-16-9 | 95+% | 1g |
$464 | 2024-07-18 |
1-Benzyl-3-phenylazetidine Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 1-Benzyl-3-phenylazetidine
1-Benzyl-3-phenylazetidine: A Comprehensive Overview
The compound with CAS No 7215-16-9, commonly referred to as 1-Benzyl-3-phenylazetidine, is a unique organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its azetidine ring system, which is a four-membered cyclic amine, fused with benzyl and phenyl groups. The azetidine structure imparts interesting electronic and steric properties, making it a valuable molecule for various applications.
Recent studies have highlighted the potential of 1-Benzyl-3-phenylazetidine in drug design and development. Researchers have explored its ability to act as a scaffold for creating bioactive molecules with enhanced pharmacokinetic profiles. The benzyl and phenyl substituents contribute to the molecule's lipophilicity, which is crucial for drug absorption and permeability. Moreover, the rigid structure of the azetidine ring allows for precise control over the spatial arrangement of substituents, enabling the design of molecules with specific biological activities.
One of the most promising applications of 1-Benzyl-3-phenylazetidine lies in its role as a precursor for synthesizing complex natural products and bioactive compounds. By leveraging modern synthetic techniques, such as click chemistry and organocatalysis, chemists have successfully utilized this compound to construct intricate molecular frameworks. For instance, recent research has demonstrated its utility in the synthesis of peptide mimetics, which are essential for studying protein-protein interactions and developing therapeutic agents.
In addition to its role in drug discovery, 1-Benzyl-3-phenylazetidine has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its potential as a component in light-emitting diodes (LEDs) and solar cells, where its ability to facilitate charge transport could enhance device performance.
The synthesis of 1-Benzyl-3-phenylazetidine has been optimized through various methodologies, including ring-closing metathesis and enamine chemistry. These advancements have not only improved the efficiency of synthesis but also enabled the exploration of structural analogs with diverse functional groups. Such analogs are valuable for understanding the relationship between molecular structure and biological activity.
From an environmental perspective, the development of sustainable synthesis routes for 1-Benzyl-3-phenylazetidine is a growing area of interest. Green chemistry principles are being applied to minimize waste and reduce the use of hazardous reagents. For example, catalytic asymmetric synthesis methods have been employed to produce enantiomerically pure samples of this compound, which are essential for studying stereochemical effects in biological systems.
In conclusion, 1-Benzyl-3-phenylazetidine (CAS No 7215-16-9) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with advancements in synthetic methodologies and green chemistry practices, positions it as a valuable tool for future innovations in drug discovery, materials science, and beyond.
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